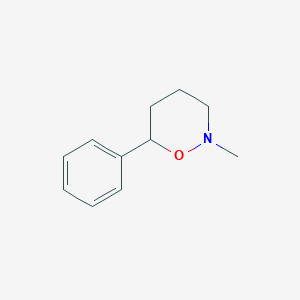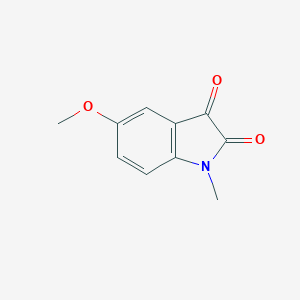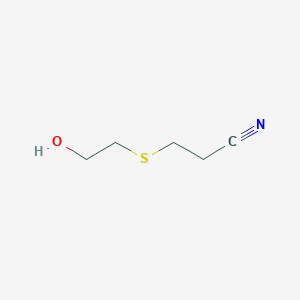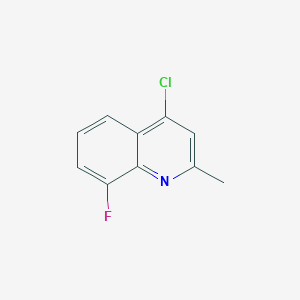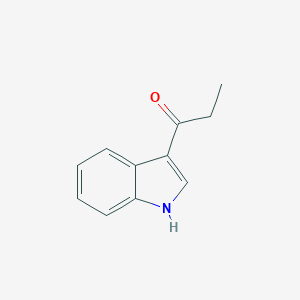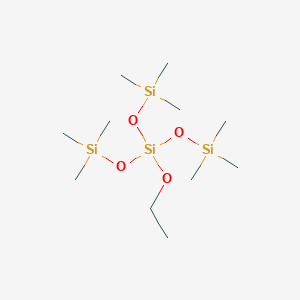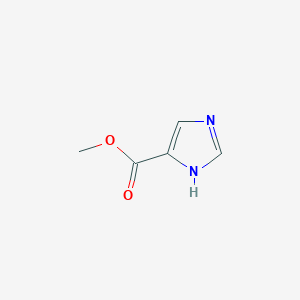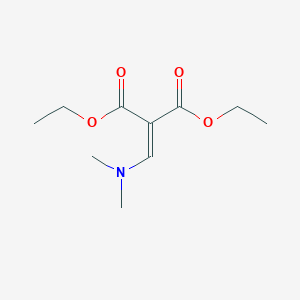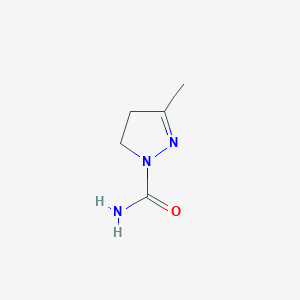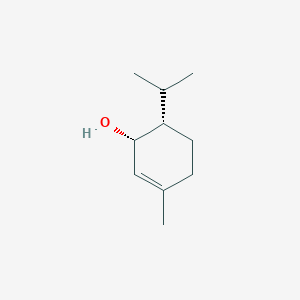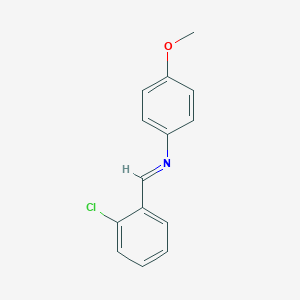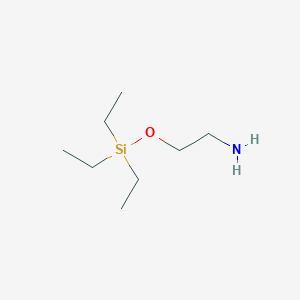
Ethanamine, 2-((triethylsilyl)oxy)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of ethylamine and is synthesized using a specific method. In We will also discuss its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in inflammation and tumor growth. It may also interact with certain receptors in the brain and nervous system, leading to its neuroprotective effects.
生化和生理效应
Research has shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of certain inflammatory markers in animal models and can potentially be used in the treatment of inflammatory conditions such as arthritis. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress. Its neuroprotective effects have been attributed to its ability to reduce inflammation and protect against neuronal damage.
实验室实验的优点和局限性
The advantages of using Ethanamine, 2-((triethylsilyl)oxy)-(9CI) in lab experiments include its potential applications in the field of medicine and its ability to inhibit specific enzymes involved in inflammation and tumor growth. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Additionally, its effects may vary depending on the dosage and administration method, and caution should be exercised when using it in lab experiments.
未来方向
Future research on Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can focus on exploring its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies can investigate its mechanism of action and potential interactions with other drugs. Its anti-tumor properties can also be explored further, and its potential use in combination with other chemotherapy drugs can be investigated. Finally, its effects on specific biochemical and physiological processes can be further explored to fully understand its potential applications in the field of medicine.
In conclusion, Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has potential applications in the field of medicine. Its synthesis method involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base. It exhibits anti-inflammatory and anti-tumor properties and can potentially be used in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Its advantages and limitations for lab experiments should be considered when using it in research. Future research can focus on exploring its potential applications in the field of medicine and understanding its mechanism of action.
合成方法
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is synthesized using a specific method that involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) as a byproduct. This method has been widely used in the synthesis of various chemical compounds.
科学研究应用
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) has potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can inhibit the growth of certain cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
18419-91-5 |
|---|---|
产品名称 |
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) |
分子式 |
C8H21NOSi |
分子量 |
175.34 g/mol |
IUPAC 名称 |
2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C8H21NOSi/c1-4-11(5-2,6-3)10-8-7-9/h4-9H2,1-3H3 |
InChI 键 |
QWJDPMAYVKTBPI-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCN |
规范 SMILES |
CC[Si](CC)(CC)OCCN |
其他 CAS 编号 |
18419-91-5 |
同义词 |
2-[(Triethylsilyl)oxy]ethanamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



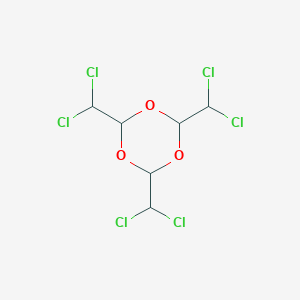
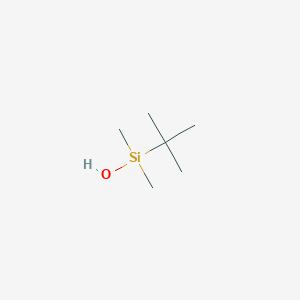
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
